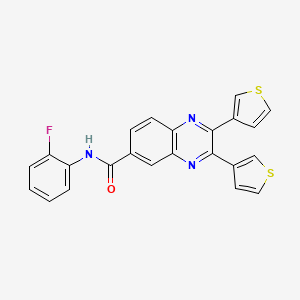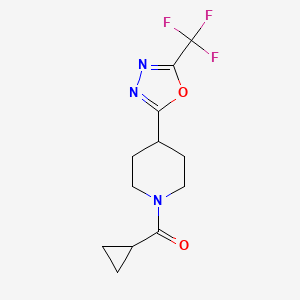
Cyclopropyl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropyl group, a piperidinyl group, and a trifluoromethyl group attached to an oxadiazolyl ring. This unique structure contributes to its potential in drug synthesis and medicinal chemistry studies.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the retrieved data .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds related to Cyclopropyl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. Certain derivatives, such as those from the study by Mallesha and Mohana (2014), exhibited significant antimicrobial activity against pathogenic bacterial and fungal strains, suggesting potential applications in treating infections caused by these microorganisms (Mallesha & Mohana, 2014).
Antitubercular and Anticancer Properties
Synthesis of derivatives of this compound has been linked to notable antitubercular and anticancer activities. For example, Bisht et al. (2010) synthesized a series of related compounds and found that several exhibited minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis. One particular derivative demonstrated significant activity against multidrug-resistant and extensively drug-resistant strains of tuberculosis (Bisht et al., 2010). Moreover, Mallikarjuna et al. (2014) synthesized cyclopropyl derivatives and found that some exhibited in vitro anticancer activity against human breast cancer cell lines, as well as antituberculosis activity, indicating potential for dual therapeutic applications (Mallikarjuna et al., 2014).
Histamine H3-Receptor Antagonism
Cyclopropyl derivatives have been explored for their use as histamine H3-receptor antagonists. Stark (2000) reported the synthesis of Cyclopropyl 4‐(3‐(1H‐imidazol‐4‐yl)propyloxy)phenyl methanone (ciproxifan), which is a novel reference antagonist for the histamine H3 receptor. This highlights another potential pharmaceutical application of these compounds (Stark, 2000).
Synthesis of Novel Quinazoline Derivatives
Cyclopropyl derivatives have been used in the synthesis of novel quinazoline derivatives. Zhi-qian (2015) synthesized six new quinazoline derivatives and evaluated their in vitro antitumor activities against various cancer cell lines, demonstrating that these derivatives can lead to the development of new anticancer agents (Cai Zhi-qian, 2015).
Potential Use in Organic Synthesis
Research has also explored the application of cyclopropyl derivatives in organic synthesis. For instance, Tae et al. (1999) investigated the photochemistry of related compounds, leading to fragmentation and the formation of new chemical entities. This indicates their potential utility in synthetic organic chemistry (Tae et al., 1999).
Propiedades
IUPAC Name |
cyclopropyl-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O2/c13-12(14,15)11-17-16-9(20-11)7-3-5-18(6-4-7)10(19)8-1-2-8/h7-8H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWKQUXPMGXKKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate](/img/structure/B2357294.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2357295.png)
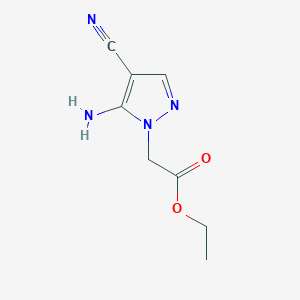
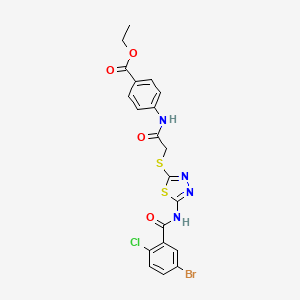
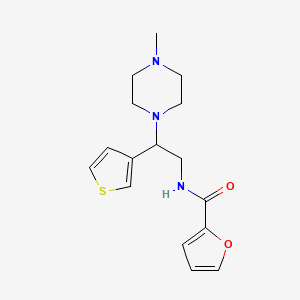
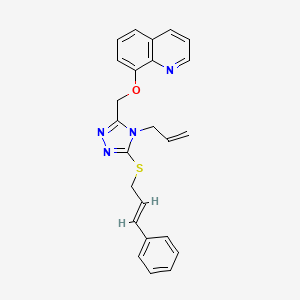
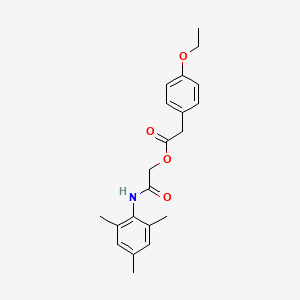
![tert-butyl N-[(2S)-2-azidopropyl]carbamate](/img/structure/B2357306.png)
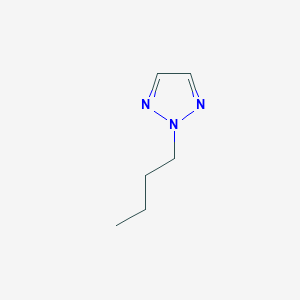
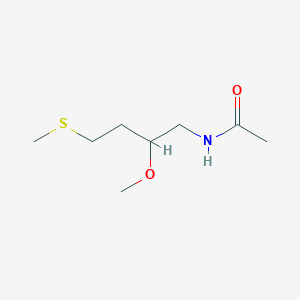
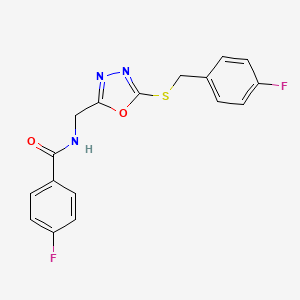
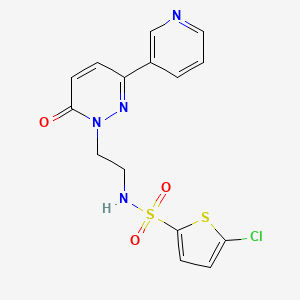
![4-((2-oxo-2-(p-tolyl)ethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2357313.png)
